Cas no 2981-10-4 (1-(Cyclohex-1-en-1-yl)piperidine)

1-(Cyclohex-1-en-1-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(Cyclohex-1-en-1-yl)piperidine
- 1-(Cyclohexen-1-yl)piperidine
- 1-(1-Cyclohexen-1-yl)piperidine
- 1-(1-cyclohexenyl)piperidine
- 1-(1-piperidino)cyclohexene
- 1-(cyclohex-1-enyl)-piperidine
- 1-piperidino-1-cyclohexene
- 1-piperidino-cyclohexene
- cyclohex-1-enylpiperidine
- N-(1-Cyclohexen-1-yl)piperidine
- N-(1-cyclohexene-1-yl)piperidine
- N-(1-Cyclohexenyl)piperidine
- PIPERIDINE,1-(1-CYCLOHEXEN-1-YL)
- Piperidine, 1-(cyclohexenyl)-
- AKOS015897876
- 1-Cyclohex-1-enyl-piperidine
- 56361-81-0
- 1-(1-Piperidinyl)cyclohex-1-ene
- MFCD00014643
- FT-0658067
- 1-(1-Piperidinyl)cyclohexene
- AS-40164
- 1-Piperidine, 1-(cyclohexenyl)-
- NS00113779
- KPVMGWQGPJULFL-UHFFFAOYSA-N
- SCHEMBL497507
- CS-0450683
- 5-20-02-00048 (Beilstein Handbook Reference)
- 1-Cyclohexen-1-ylpiperidine
- SB41090
- A820059
- 1-(Cyclohex-1-enyl)piperidine
- DTXSID70952249
- EV49787M4Y
- PIPERIDINE, 1-(1-CYCLOHEXEN-1-YL)-
- 2981-10-4
- 1-cyclohexenylpiperidine
- Cyclohexenylpiperidine
- CAA98110
- 1-Piperidinocyclohexene
- 1-Piperidinylcyclohexene
- BRN 0113990
- 1-(1-cyclohexen-1-yl)-piperidin
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- MDL: MFCD00014643
- インチ: InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2
- InChIKey: KPVMGWQGPJULFL-UHFFFAOYSA-N
- ほほえんだ: C1CC=C(CC1)N2CCCCC2
- BRN: 113990
計算された属性
- せいみつぶんしりょう: 165.15200
- どういたいしつりょう: 165.152
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.978
- ふってん: 120-122°C 16mm
- フラッシュポイント: 120-122°C/16mm
- 屈折率: 1.5140
- PSA: 3.24000
- LogP: 2.86810
- ようかいせい: 使用できません
1-(Cyclohex-1-en-1-yl)piperidine セキュリティ情報
- 危険カテゴリコード: R 22:飲み込み有害。R 36/38:目と皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
- RTECS番号:TM6510000
- セキュリティ用語:S26;S36/37/39
- ちょぞうじょうけん:冷蔵(+4°C)
- リスク用語:R22; R36/38
1-(Cyclohex-1-en-1-yl)piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(Cyclohex-1-en-1-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A129005326-25g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 25g |
$370.22 | 2023-09-02 | |
Apollo Scientific | OR936208-25g |
1-(1-Piperidino)cyclohexene |
2981-10-4 | 95% | 25g |
£145.00 | 2025-02-21 | |
eNovation Chemicals LLC | D955186-5g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 97% | 5g |
$150 | 2023-09-04 | |
A2B Chem LLC | AB56345-1g |
1-(1-Piperidino)cyclohexene |
2981-10-4 | 97% | 1g |
$35.00 | 2024-04-20 | |
Aaron | AR003DHH-5g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 97% | 5g |
$111.00 | 2025-02-10 | |
eNovation Chemicals LLC | D955186-1g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 97% | 1g |
$80 | 2025-02-28 | |
eNovation Chemicals LLC | D955186-5g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 97% | 5g |
$155 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KZ262-1g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 96% | 1g |
¥184.0 | 2022-07-28 | |
Chemenu | CM180279-500g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 500g |
$611 | 2021-08-05 | |
Alichem | A129005326-500g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 500g |
$659.53 | 2023-09-02 |
1-(Cyclohex-1-en-1-yl)piperidine 関連文献
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1. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindolesDenis W. Clack,Anthony H. Jackson,Noojaree Prasitpan,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 2 1982 909
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Leif A. K?rte,Sebastian Blomeyer,Shari Heidemeyer,Jan Hendrick Nissen,Andreas Mix,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2016 45 17319
1-(Cyclohex-1-en-1-yl)piperidineに関する追加情報
Chemical Profile of 1-(Cyclohex-1-en-1-yl)piperidine (CAS No. 2981-10-4)
1-(Cyclohex-1-en-1-yl)piperidine, identified by its Chemical Abstracts Service (CAS) number 2981-10-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative exhibits a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The compound’s molecular structure combines a cyclohexene moiety with a piperidine ring, creating a scaffold that is both structurally intriguing and pharmacologically relevant.
The chemical entity 1-(Cyclohex-1-en-1-yl)piperidine belongs to the class of heterocyclic amines, which are widely recognized for their role in the development of various therapeutic agents. The presence of the cyclohexene ring introduces a degree of flexibility and conformational diversity, while the piperidine nitrogen provides a site for hydrogen bonding interactions, which are critical for binding to biological targets. This combination makes the compound a promising candidate for further exploration in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between 1-(Cyclohex-1-en-1-yl)piperidine and biological macromolecules. Studies have indicated that the compound’s structural features may facilitate binding to enzymes and receptors involved in various disease pathways. For instance, preliminary computational analyses suggest that the compound could interact with proteins implicated in neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. These findings align with the growing interest in developing small-molecule modulators that target neurodegenerative pathways.
In addition to its potential therapeutic applications, 1-(Cyclohex-1-en-1-yl)piperidine has shown promise as a building block in synthetic chemistry. Its unique structural motif allows for facile functionalization at multiple positions, enabling the construction of more complex derivatives with tailored properties. Researchers have leveraged this versatility to develop novel analogs that exhibit enhanced pharmacological profiles. For example, modifications at the cyclohexene ring have been explored to optimize solubility and metabolic stability, while alterations at the piperidine nitrogen have been investigated to improve binding affinity.
The synthesis of 1-(Cyclohex-1-en-1-yl)piperidine has been optimized through various methodologies, including catalytic hydrogenation and nucleophilic substitution reactions. These synthetic routes highlight the compound’s accessibility and scalability, which are essential factors for its consideration in industrial applications. Recent publications have reported improved yields and reduced byproduct formation through novel catalytic systems, underscoring the ongoing efforts to refine its production process.
From a pharmacological perspective, 1-(Cyclohex-1-en-1-yl)piperidine has been evaluated in several preclinical models to assess its biological activity. Initial studies have revealed that the compound exhibits moderate affinity for certain serotonin receptors, suggesting potential utility as an antidepressant or anxiolytic agent. Furthermore, its interaction with other neurotransmitter systems has been explored, providing insights into its mechanism of action. These findings contribute to the broader understanding of how piperidine-based compounds modulate central nervous system function.
The role of 1-(Cyclohex-1-en-1-yl)piperidine in medicinal chemistry is further underscored by its incorporation into more complex drug candidates. By serving as a core structure, it enables the development of molecules with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound’s potential, leading to several patents and ongoing clinical trials investigating related derivatives.
As research continues to evolve, new methodologies for studying 1-(Cyclohex-1-en-1-yl)piperidine are being developed. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) are being employed to identify new applications for this compound. These approaches not only enhance our understanding of its biological effects but also pave the way for innovative therapeutic strategies.
The environmental impact of synthesizing and utilizing 2981-10-4 is also a critical consideration in modern pharmaceutical research. Sustainable practices are being integrated into synthetic protocols to minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize reaction conditions, ensuring that the production of this compound aligns with global efforts toward environmental responsibility.
In conclusion, (CAS No: 2981–10–4) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic versatility and biological activity, make it a valuable asset in drug discovery efforts. As scientific understanding advances, further exploration of this compound is expected to yield novel insights and therapeutic breakthroughs.
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